5-Chloro-2-(ethylthio)aniline hydrochloride
Description
5-Chloro-2-(ethylthio)aniline hydrochloride (CAS: 16423-53-3) is an aniline derivative with a chloro substituent at the 5-position and an ethylthio (-S-C₂H₅) group at the 2-position of the benzene ring. Its molecular formula is C₈H₉Cl₂NS, and it is commonly used as an intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for reactions requiring protonated aniline derivatives.
Properties
IUPAC Name |
5-chloro-2-ethylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKFCRFZVDOTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-15-8 | |
| Record name | Benzenamine, 5-chloro-2-(ethylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substitution of Para-Chlorine :
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2,4-Dichloronitrobenzene undergoes substitution at the para position with sodium ethylthiolate (NaSEt) in a polar aprotic solvent such as dimethylformamide (DMF).
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Conditions : 100–120°C, 12–24 hours under nitrogen atmosphere.
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The nitro group meta-directs the incoming ethylthiolate, favoring substitution at the para position relative to the nitro group.
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Reduction of Nitro Group :
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Hydrochloride Formation :
Table 1: Key Parameters for NAS-Based Synthesis
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Temperature (Substitution) | 100–120°C | |
| Solvent | DMF | |
| Catalyst (Reduction) | Pd-C (5% wt) | |
| Final Yield | 88–92% |
Alkylation of 2-Amino-4-chlorothiophenol
An alternative route involves alkylation of 2-amino-4-chlorothiophenol, introducing the ethyl group via an S-alkylation reaction.
Reaction Protocol
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Synthesis of 2-Amino-4-chlorothiophenol :
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Ethylation with Triethyl Phosphate :
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Salt Formation :
Table 2: Alkylation Reaction Optimization
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Alkylating Agent | Triethyl phosphate | |
| Base | Ca(OH)₂ | |
| Reaction Time | 6–8 hours | |
| Yield | 78–84% |
High-Pressure Amination of 2-Chloro-5-(ethylthio)nitrobenzene
Industrial-scale synthesis often employs high-pressure amination to introduce the aniline group while retaining the ethylthio and chloro substituents.
Process Overview
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Nitration and Substitution :
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Amination Under Pressure :
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Purification and Salt Formation :
Table 3: Industrial Amination Parameters
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Pressure | 7.0–8.5 MPa | |
| Temperature | 140–160°C | |
| Ammonia Stoichiometry | 3–4 equivalents | |
| Purity (Final Product) | ≥98% |
Comparative Analysis of Methods
Efficiency and Scalability
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NAS Route : High yields (88–92%) but requires handling toxic ethylthiolate intermediates.
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Alkylation Route : Lower yields (78–84%) but avoids nitro-group reduction steps.
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High-Pressure Amination : Best suited for bulk production, with >98% purity achievable.
Emerging Methodologies and Innovations
Recent advances focus on catalytic systems to improve selectivity and reduce reaction times:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(ethylthio)aniline hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis
5-Chloro-2-(ethylthio)aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it useful for producing:
- Dyes : The compound is utilized in the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability .
- Pharmaceuticals : It is involved in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential antitumor activities .
Pharmaceutical Applications
Research has indicated that derivatives of this compound exhibit significant biological activities. A notable application is its role in developing antitumor agents:
- Antitumor Activity : In vitro studies have shown that compounds derived from this compound can inhibit the growth of human cancer cell lines. For example, certain synthesized derivatives demonstrated cytotoxic effects comparable to established chemotherapeutic agents .
Agrochemical Applications
The compound is also recognized for its utility in agrochemicals:
- Pesticide Intermediates : As a precursor for various pesticides, it contributes to the synthesis of compounds that protect crops from pests and diseases. Its ability to form stable bonds with other chemical entities enhances its effectiveness as a pesticide .
Case Study 1: Synthesis of Antitumor Compounds
A study focused on synthesizing novel compounds derived from this compound explored their antitumor properties against human T-cell acute lymphoblastoid leukemia cell lines. The results indicated that some synthesized derivatives exhibited significant growth inhibition, suggesting potential for further development as therapeutic agents .
Case Study 2: Development of Azo Dyes
Research into the synthesis of azo dyes using this compound demonstrated its effectiveness as a diazo component. The resulting dyes showed excellent color fastness and stability, making them suitable for commercial applications in textiles .
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for dyes | Effective in producing stable azo dyes |
| Pharmaceuticals | Antitumor agents | Significant growth inhibition observed |
| Agrochemicals | Pesticide precursors | Contributes to effective crop protection |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylthio)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogs of 5-Chloro-2-(ethylthio)aniline hydrochloride, focusing on substituent variations and their impacts:
| Compound Name | CAS Number | Molecular Formula | Substituent (Position) | Key Differences/Properties |
|---|---|---|---|---|
| 5-Chloro-2-(methylthio)aniline | 450399-72-1 | C₇H₇ClNS | Methylthio (-S-CH₃) at 2 | Lower molecular weight; higher volatility |
| 5-Chloro-2-(phenylthio)aniline | 4235-20-5 | C₁₂H₁₀ClNS | Phenylthio (-S-C₆H₅) at 2 | Increased lipophilicity; potential π-π interactions |
| 5-Chloro-2-(isopropoxy)aniline | 1135292-94-2 | C₉H₁₃ClNO | Isopropoxy (-O-iPr) at 2 | Ether group enhances solubility in alcohols |
| 5-Chloro-2-hydroxyaniline | 95-85-2 | C₆H₆ClNO | Hydroxy (-OH) at 2 | Higher polarity; acidic (pKa ~8–10) |
| 5-Chloro-2-(trifluoroacetyl)aniline HCl | 173676-59-0 | C₈H₆Cl₂F₃NO | Trifluoroacetyl (-COCF₃) at 2 | Electron-withdrawing group lowers amino pKa |
| 5-Chloro-2-(1H-pyrazol-1-yl)aniline HCl | N/A | C₉H₈Cl₂N₃ | Pyrazole ring at 2 | Heterocyclic substituent; potential bioactivity |
Physicochemical Properties and Reactivity
- Solubility : The ethylthio group (-S-C₂H₅) in the target compound balances lipophilicity and solubility. Methylthio analogs (e.g., 5-Chloro-2-(methylthio)aniline) exhibit lower boiling points due to reduced molecular weight , while phenylthio derivatives (e.g., 5-Chloro-2-(phenylthio)aniline) are more lipophilic, favoring organic solvents .
- Acidity/Basicity: Substituents like trifluoroacetyl (in 173676-59-0) significantly lower the pKa of the aniline’s amino group (≈3–4) compared to ethylthio (pKa ≈4.5–5.5), altering reactivity in coupling reactions .
- Thermal Stability : Hydrochloride salts generally exhibit higher stability. For example, this compound (16423-53-3) is stable under standard storage conditions, whereas hydroxyl analogs (e.g., 95-85-2) may oxidize in air .
Biological Activity
5-Chloro-2-(ethylthio)aniline hydrochloride is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
This compound possesses a chloro group and an ethylthio substituent on the aniline structure, which contributes to its reactivity and biological properties. The compound can be represented as follows:
- Molecular Formula : CHClN\S
- Molecular Weight : 201.7 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways crucial for cellular responses.
Biological Activity Data
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antibiotics, suggesting its potential as a novel antimicrobial agent.
Study 2: Anticancer Effects
Research conducted on human cancer cell lines revealed that this compound inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of microtubule dynamics, which are critical for cell division.
Synthesis and Derivatives
The synthesis of this compound involves nucleophilic substitution reactions where the ethylthio group is introduced onto the aniline scaffold. Various derivatives have been synthesized to enhance its biological activity:
- N-Alkylated Derivatives : Modifications at the nitrogen atom have been shown to improve solubility and bioavailability.
- Halogenated Variants : Substituting different halogens has resulted in compounds with varying degrees of potency against target enzymes.
Q & A
Q. What are the key considerations for synthesizing 5-Chloro-2-(ethylthio)aniline hydrochloride in high purity?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) of a halogenated aniline precursor with ethylthiol. Critical parameters include:
- Reagent Selection : Use of 5-chloro-2-nitroaniline as a starting material, followed by reduction to the corresponding aniline and subsequent thioetherification with ethylthiol .
- Reaction Conditions : Optimize temperature (typically 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst (e.g., NaH or K₂CO₃) to enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted thiols and byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 207.04 for the free base) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% theoretical values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues (e.g., with NaHCO₃) before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis route for this compound?
Methodological Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for NAS steps, identifying favorable transition states .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates and selectivity (e.g., ethanol vs. DMF) .
- Machine Learning : Train models on analogous reactions (e.g., methylthio derivatives) to predict optimal catalyst-to-substrate ratios .
Q. What strategies resolve discrepancies in biological activity data for halogenated aniline derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line viability protocols) .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethylthio vs. methoxy groups) on antimicrobial potency using regression models .
- Controlled Replication : Repeat assays with standardized reagents (e.g., ATCC microbial strains) to isolate compound-specific effects .
Q. How does the ethylthio substituent influence the compound’s reactivity compared to methylthio analogs?
Methodological Answer:
- Steric Effects : Ethylthio’s larger van der Waals radius reduces electrophilic substitution rates at the ortho position compared to methylthio derivatives .
- Solubility : Increased hydrophobicity of ethylthio groups lowers aqueous solubility, necessitating DMSO or ethanol for in vitro studies .
- Oxidative Stability : Ethylthio is less prone to oxidation than methylthio, reducing sulfoxide byproduct formation during storage .
Q. What are the mechanistic insights into nucleophilic aromatic substitution reactions involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants () under varying pH and temperature conditions .
- Isotopic Labeling : Use Cl-labeled starting materials to track chloride displacement efficiency .
- Intermediate Trapping : Identify Meisenheimer complexes via low-temperature NMR to confirm the NAS mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
